molecular formula C10H11Cl3O2 B1622762 4-(2,4,6-Trichlorophenoxy)butan-1-ol CAS No. 219313-00-5

4-(2,4,6-Trichlorophenoxy)butan-1-ol

Cat. No. B1622762
CAS RN: 219313-00-5
M. Wt: 269.5 g/mol
InChI Key: RDPSHXAYWTWVEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

TCPP can be synthesized through various methods such as the reaction of chloro-isopropyl phosphate with 2,4,6-trichlorophenol. The synthesis process is typically carried out under controlled conditions to produce a high-purity product.


Molecular Structure Analysis

The molecular formula of TCPP is C10H11Cl3O2 . The InChI key is RDPSHXAYWTWVEW-UHFFFAOYSA-N. The SMILES representation is C1=C (C=C (C (=C1Cl)OCCCCO)Cl)Cl.

Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds, such as the synthesis and dielectric properties of coordination compounds with organic pesticides as ligands, provides insights into how 4-(2,4,6-Trichlorophenoxy)butan-1-ol might be synthesized and utilized in material science or as a ligand in coordination chemistry. For instance, the hydrothermal treatment of chlorophenoxy compounds with metal salts in the presence of solvents like methanol can yield molecular coordination compounds with specific dielectric properties, suggesting potential applications in materials science and electronics (Jin Yang, 2006).

Environmental and Agricultural Applications

Research on the photodegradation of azole fungicides, closely related to 4-(2,4,6-Trichlorophenoxy)butan-1-ol, explores the stability of these compounds in environmental conditions. Such studies could imply the environmental fate of 4-(2,4,6-Trichlorophenoxy)butan-1-ol and similar substances, indicating their persistence, breakdown pathways, and potential environmental impact. For instance, photodegradation studies in various solvents show the formation of different degradation products, revealing the chemical's behavior under environmental exposure and its potential accumulation or transformation in nature (S. K. Nag & P. Dureja, 1997).

Material Science and Engineering

The electrochemical study of stable N-alkoxyarylaminyl radicals can offer insights into the electrochemical properties of 4-(2,4,6-Trichlorophenoxy)butan-1-ol if it behaves similarly to these radicals. Understanding these properties can be crucial for applications in organic electronics, where such compounds might be used as organic semiconductors, conductive materials, or in the design of organic light-emitting diodes (OLEDs) and solar cells (Y. Miura & Y. Muranaka, 2006).

properties

IUPAC Name

4-(2,4,6-trichlorophenoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSHXAYWTWVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401590
Record name 4-(2,4,6-trichlorophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219313-00-5
Record name 4-(2,4,6-trichlorophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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